molecular formula C17H29NO4S B13371034 2-ethoxy-N-(3-ethoxypropyl)-5-isopropyl-4-methylbenzenesulfonamide

2-ethoxy-N-(3-ethoxypropyl)-5-isopropyl-4-methylbenzenesulfonamide

Cat. No.: B13371034
M. Wt: 343.5 g/mol
InChI Key: IWFJXEBNQATYHC-UHFFFAOYSA-N
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Description

2-ethoxy-N-(3-ethoxypropyl)-5-isopropyl-4-methylbenzenesulfonamide is a chemical compound with a complex structure It is characterized by the presence of ethoxy, isopropyl, and methyl groups attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(3-ethoxypropyl)-5-isopropyl-4-methylbenzenesulfonamide typically involves multiple steps. The starting materials are usually commercially available chemicals, and the synthesis may involve the following steps:

    Formation of the Benzenesulfonamide Core: The initial step involves the formation of the benzenesulfonamide core. This can be achieved by reacting a suitable benzene derivative with sulfonamide under specific conditions.

    Introduction of Ethoxy Groups: The ethoxy groups can be introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

    Addition of Isopropyl and Methyl Groups: The isopropyl and methyl groups can be added through alkylation reactions, where the benzenesulfonamide core reacts with appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(3-ethoxypropyl)-5-isopropyl-4-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-ethoxy-N-(3-ethoxypropyl)-5-isopropyl-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in biological studies to investigate its effects on various biological pathways and processes.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(3-ethoxypropyl)-5-isopropyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-N-(3-ethoxypropyl)benzamide: This compound shares a similar structure but lacks the isopropyl and methyl groups.

    2-ethoxy-N-(3-ethoxypropyl)carbamothioylbenzamide: This compound has a similar core structure but contains a carbamothioyl group instead of the sulfonamide group.

Uniqueness

2-ethoxy-N-(3-ethoxypropyl)-5-isopropyl-4-methylbenzenesulfonamide is unique due to the presence of multiple functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C17H29NO4S

Molecular Weight

343.5 g/mol

IUPAC Name

2-ethoxy-N-(3-ethoxypropyl)-4-methyl-5-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C17H29NO4S/c1-6-21-10-8-9-18-23(19,20)17-12-15(13(3)4)14(5)11-16(17)22-7-2/h11-13,18H,6-10H2,1-5H3

InChI Key

IWFJXEBNQATYHC-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNS(=O)(=O)C1=C(C=C(C(=C1)C(C)C)C)OCC

Origin of Product

United States

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